parthenocissin A

Description

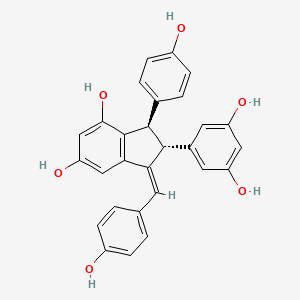

Structure

3D Structure

Properties

IUPAC Name |

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMSWPBPAKGSE-RVMRZQENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Distribution and Identification

The presence of parthenocissin A has been documented across several plant families, highlighting its widespread natural occurrence.

This compound is notably found in the roots of Parthenocissus laetevirens . The genus Parthenocissus, commonly known as Virginia creeper or Boston ivy, is native to Asia and North America ox.ac.ukwikipedia.org. Species such as Parthenocissus quinquefolia ontosight.aismolecule.comvulcanchem.comwikipedia.org and Parthenocissus tricuspidata thieme-connect.comsmolecule.com are significant sources from which this compound has been isolated. These plants are characterized by their tendril-climbing growth habit, often featuring adhesive discs for attachment to surfaces ox.ac.ukclematis.com.pl.

This compound has also been identified in various Vitis species, particularly within grape berries acs.orgnih.gov. Vitis vinifera, the common grapevine, is a well-known source of stilbenoids, including this compound nih.govnih.govresearchgate.net. These compounds are distributed throughout different parts of the grapevine, including the berries, canes, shoots, leaves, and roots nih.govresearchgate.net.

The compound has been detected in species belonging to the Cissus genus, with Cissus quadrangularis being a notable example primescholars.comijraset.comresearchgate.netnisargabiotech.com. Cissus plants are recognized for their diverse array of bioactive constituents, including stilbene (B7821643) derivatives like this compound primescholars.comijraset.comresearchgate.netnisargabiotech.com.

Beyond the Parthenocissus, Vitis, and Cissus genera, this compound has also been isolated from Cayratia japonica mdpi.comnih.govresearchgate.net and Momordica foetida scirp.orgscielo.brthieme-connect.com. Research into Momordica foetida has revealed the presence of various phenolic glycosides and other compounds, with some studies indicating the occurrence of stilbene derivatives scirp.orgscielo.brthieme-connect.com.

Strategies for Extraction and Purification

The isolation of this compound from complex plant matrices typically involves a series of extraction and purification steps, often employing advanced chromatographic techniques.

Solvent extraction is a foundational method for obtaining polyphenolic compounds like this compound from plant materials. Common solvents used for this purpose include methanol (B129727) and ethanol, which are effective in extracting a broad spectrum of plant metabolites smolecule.comprimescholars.comnih.govmdpi.com. For instance, an ethyl acetate (B1210297) fraction derived from an aqueous alcoholic extract of Parthenocissus tricuspidata stems was a source for this compound after subsequent purification thieme-connect.com.

The purification of this compound often relies on chromatographic methods such as counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC) thieme-connect.comsmolecule.comebi.ac.ukgoogle.com. A study utilizing CCC with a specific solvent system (n-hexane-ethyl acetate-methanol-water, 1:2:1:2, v/v/v/v) successfully isolated and purified polyphenols, including this compound, from the roots of Parthenocissus laetevirens with high purity ebi.ac.uk. Preparative HPLC, employing RP-18 columns and various solvent gradients (e.g., acetonitrile (B52724)/water or methanol/water), has also proven effective in isolating this compound thieme-connect.comgoogle.com. Additionally, subcritical water extraction (SWE) has emerged as a green extraction technique for isolating stilbene derivatives, including this compound, from plant sources mdpi.com.

Compound List

this compound

Biosynthesis and Biotransformation Pathways

Enzymatic Formation through Oxidative Coupling of Resveratrol (B1683913)

The biosynthesis of stilbenoid oligomers, including the structural backbone of parthenocissin A, originates from the oxidative coupling of resveratrol molecules. nih.govnih.gov This process is not a simple chemical reaction but is catalyzed by oxidative enzymes. In nature, enzymes like peroxidases and laccases facilitate the formation of a wide array of resveratrol-derived natural products. researchgate.netkegg.jp

The fundamental mechanism involves the enzyme-catalyzed one-electron oxidation of the phenolic hydroxyl groups on resveratrol. This abstraction of a hydrogen atom generates resveratrol radicals. These radicals are highly reactive and can then couple with each other in various positions, leading to the formation of a diverse range of dimeric, trimeric, and higher-order oligomers. researchgate.netmdpi.com The specific regio- and stereochemistry of the resulting oligomer are dictated by the enzymatic environment and the intrinsic reactivity of the radical intermediates. While the general mechanism of oxidative coupling is well-established for stilbenoids, the specific enzymatic steps that exclusively yield the this compound precursor, quadrangularin A, have not been fully elucidated. nih.gov

Biomimetic synthesis studies, which mimic natural biosynthetic processes, have successfully used reagents like thallium(III) nitrate (B79036) or enzymes such as horseradish peroxidase to induce the oxidative coupling of resveratrol, yielding various stilbene (B7821643) dimers like pallidol (B3078306) and leachianol F, demonstrating the feasibility of this pathway. researchgate.netkegg.jp

Role of Fungal Laccase Catalysis in Oligomerization

Fungal laccases (EC 1.10.3.2) are multicopper oxidases that are particularly effective in catalyzing the oxidation of phenolic compounds, making them key enzymes in the oligomerization of resveratrol. researchgate.netjmb.or.krnih.gov These enzymes are considered green catalysts because they use molecular oxygen as the oxidant and produce water as the only byproduct. researchgate.netnih.gov

The catalytic action of laccase involves the abstraction of a single electron from the phenolic substrate (resveratrol), generating a reactive radical intermediate. researchgate.net These radicals can then undergo non-enzymatic coupling to form dimers and higher oligomers. ncsu.edu The broad substrate specificity of many fungal laccases allows them to oxidize a variety of phenolic structures, including stilbenes. researchgate.net Laccases from fungi such as Trametes versicolor have been extensively studied and utilized in the biomimetic synthesis of stilbenoid dimers. nih.gov While fungal laccases are known to produce resveratrol dehydrodimers, the specific catalysis leading to the precise structure of this compound or its direct precursors has not been definitively characterized in the literature.

Table 1: Key Enzymes in Stilbenoid Biosynthesis

| Enzyme Class | Precursor Substrate | Reaction Type | Relevance to this compound |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Deamination | Biosynthesis of cinnamic acid, an early precursor to resveratrol. |

| Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | Hydroxylation | Formation of p-coumaric acid in the resveratrol pathway. |

| 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid | Ligation | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| Stilbene synthase (STS) | p-Coumaroyl-CoA & Malonyl-CoA | Condensation | Catalyzes the formation of the resveratrol monomer. researchgate.net |

Interconversion Mechanisms with Analogous Stilbenoids (e.g., Quadrangularin A, Leachinol F/G)

This compound is structurally closely related to other resveratrol dimers, most notably quadrangularin A. Research has established that this compound is the Z-isomer of quadrangularin A. nih.gov This relationship suggests a potential biosynthetic link through an alkene isomerization reaction. It has been proposed that quadrangularin A can undergo this isomerization to generate this compound. nih.gov

However, the precise mechanism of this conversion is currently unknown. It has not been determined whether the interconversion between quadrangularin A and this compound is a spontaneous process driven by environmental factors such as light, or if it is mediated by a specific enzyme within the plant. nih.gov The biosynthetic relationship and potential interconversion with other stilbenoids like leachinol F or G are less clear and remain an area for further investigation.

Table 2: Related Stilbenoid Dimers

| Compound | Structural Relationship to this compound | Proposed Biosynthetic Link |

|---|---|---|

| Quadrangularin A | E-isomer | Isomerization of the central double bond. nih.gov |

| Leachinol F | Resveratrol Dimer | Potential product of alternative resveratrol radical coupling. kegg.jp |

Integration within the Phenylpropanoid Metabolic Pathway

The biosynthesis of this compound is deeply rooted in the general phenylpropanoid pathway, a major route of secondary metabolism in plants. researchgate.net This pathway is responsible for producing a vast array of phenolic compounds from the amino acid phenylalanine.

The journey to this compound begins with the synthesis of its monomeric precursor, resveratrol. This process involves several key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine into cinnamic acid.

Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to form p-coumaric acid.

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.

Finally, stilbene synthase (STS) , a key enzyme in this specific branch of the phenylpropanoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the resveratrol scaffold. researchgate.net

Once resveratrol is formed, it becomes the substrate for the subsequent oxidative coupling reactions, catalyzed by enzymes such as laccases and peroxidases, which lead to the formation of stilbenoid oligomers, including the precursors to this compound. nih.gov Therefore, the entire biosynthetic machinery, from primary metabolism to the specialized enzymes of the phenylpropanoid pathway, is essential for the production of this complex molecule.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products like parthenocissin A. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. numberanalytics.comnih.gov The structural complexity of this compound, a Z-isomer of quadrangularin A, necessitates a combination of one-dimensional and two-dimensional NMR experiments for complete characterization. nih.gov

One-dimensional NMR spectra provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of protons, indicating their electronic environment and neighboring protons. The ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule.

While a complete, published table of specific shifts for this compound is not consistently available across all literature, its structural elucidation was reliant on comparing its NMR data with known analogs like ε-viniferin and its regioisomer, quadrangularin A. The analysis of these spectra allows for the initial assignment of protons and carbons to specific regions of the molecule, such as the aromatic rings and the dihydrofuran ring system that constitutes the core of many resveratrol (B1683913) dimers.

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei. nih.govemerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulongdom.org This allows for the mapping of proton-proton networks within individual spin systems, such as those on the aromatic rings of the resveratrol units.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlation). sdsu.eduepfl.ch By combining ¹H and ¹³C data, this technique provides unambiguous assignment of which proton is attached to which carbon, greatly simplifying the spectral assignment process.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the individual spin systems. It detects correlations between protons and carbons over longer ranges, typically two to four bonds. emerypharma.comepfl.ch These long-range correlations are used to piece together the entire carbon skeleton, for instance, by showing connections from protons on one resveratrol unit to quaternary carbons on the other, thereby defining how the monomer units are linked.

The table below summarizes the roles of these key 2D NMR experiments in the structural elucidation of complex molecules like this compound.

| 2D NMR Experiment | Type of Correlation Detected | Application in Structural Elucidation |

| COSY | ¹H—¹H coupling (through 2-3 bonds) | Identifies adjacent protons and maps out spin systems within molecular fragments (e.g., aromatic rings). sdsu.eduprinceton.edu |

| HSQC | ¹H—¹³C direct attachment (1 bond) | Unambiguously assigns protons to their directly bonded carbons. epfl.chprinceton.edu |

| HMBC | ¹H—¹³C long-range coupling (2-4 bonds) | Connects molecular fragments by showing correlations through multiple bonds, essential for identifying quaternary carbon environments and the overall molecular framework. epfl.chprinceton.edu |

NMR spectroscopy is pivotal in defining the precise three-dimensional structure of this compound, particularly its stereochemistry and its distinction from isomers. numberanalytics.com this compound is the Z-isomer of quadrangularin A, and this geometric difference, along with the relative configuration of chiral centers, is confirmed by specific NMR experiments. nih.gov

Structures of new compounds are often inferred by comparing their spectroscopic data with those of known compounds. sciforum.net The stereochemical assignment for this compound was achieved through extensive Nuclear Overhauser Effect (NOE) experiments and by comparing its spectral data with related compounds such as ampelopsin D. sciforum.net NOE (and its 2D equivalent, NOESY) experiments detect protons that are close in space, regardless of whether they are connected through bonds. wordpress.com These through-space correlations are critical for establishing the relative configuration of stereocenters and the geometry around double bonds, thus confirming the Z-configuration that distinguishes this compound from its E-isomer, quadrangularin A.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and elemental composition. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. innovareacademics.inlabmanager.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, a resveratrol dimer, HRMS confirms its molecular formula as C₂₈H₂₂O₆. The high accuracy of HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. measurlabs.com The technique has been instrumental in identifying this compound in complex plant extracts, such as those from grapes. nih.govresearchgate.netsemanticscholar.org

The table below shows representative HRMS data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₂₂O₆ | rsc.org |

| Calculated Mass [M+H]⁺ | 455.1495 | Calculated from formula |

| Observed Mass [M]⁺ | 454.1413 | rsc.org |

Note: The observed mass from the source is for the molecular ion [M]⁺, while calculations are often shown for the protonated molecule [M+H]⁺. The source data confirms the mass of the core molecule.

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to elucidate a molecule's structure. nationalmaglab.orgwikipedia.org In this technique, a specific precursor ion is selected, fragmented (for example, through collision-induced dissociation), and the resulting product ions are analyzed. amazonaws.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The analysis of polyphenols from Parthenocissus species has been achieved using HPLC coupled with tandem mass spectrometry (HPLC/(-)ESI-MSⁿ). researchgate.net Studies on related stilbene (B7821643) derivatives show characteristic fragmentation pathways, such as the loss of specific molecular fragments. For example, the fragmentation of some stilbene derivatives shows a characteristic loss of 42 Da, corresponding to a C₂H₂O fragment from a resorcinol (B1680541) ring. researchgate.net This type of fragmentation analysis helps to confirm the presence of specific structural motifs within this compound and differentiate it from other isomers in a complex mixture. amazonaws.comresearchgate.net

Quadrupole Time-of-Flight (Q-TOF) MS

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a powerful analytical technique indispensable for the structural analysis of novel compounds. shimadzu.com.au It combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer, offering high-resolution and accurate-mass (HRAM) measurements. shimadzu.com.aulcms.cz This capability is crucial for determining the elemental composition of the parent ion and its fragments, thereby lending high confidence to the proposed molecular formula. lcms.cz

In the analysis of this compound, Q-TOF MS provides precise mass-to-charge ratio (m/z) data, typically with sub-ppm mass accuracy. lcms.cz This precision allows for the unambiguous determination of its molecular formula, C30H24O8. The hybrid nature of the Q-TOF instrument also enables tandem mass spectrometry (MS/MS) experiments. wikipedia.org In this mode, the precursor ion corresponding to this compound is selected by the quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed by the TOF detector. shimadzu.com.auwikipedia.org

The fragmentation pattern is critical for confirming the identity of stilbene derivatives. researchgate.net Specific fragmentation pathways have been identified for related resveratrol oligomers. For instance, a characteristic loss of 42 Da, corresponding to a C2H2O fragment from a resorcinol ring, is a known marker for stilbene-type structures. researchgate.net Another key fragmentation for compounds containing a 2,3-dihydro-1H-indene-4,6-diol moiety, as found in this compound, involves the loss of a C3O2 fragment (68 Da). researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the core structural motifs within this compound.

Table 1: Representative Fragmentation Data for this compound and Related Stilbenoids in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

|---|---|---|---|

| 520.15 [M] | 478.14 | 42 | C2H2O (Resorcinol Ring) |

| 520.15 [M] | 452.13 | 68 | C3O2 (Indene Diol Moiety) |

Note: The m/z values are theoretical and serve as examples for the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. upi.eduzenodo.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule responsible for its color, typically containing conjugated π-electron systems. upi.edu this compound, with its multiple aromatic rings and conjugated double bond, exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is primarily characterized by two types of electronic transitions: π → π* and n → π*. researchgate.net

π → π transitions:* These are high-energy transitions occurring in the extensive conjugated system of the stilbene core. They typically result in a strong absorption band, often observed around 220-230 nm and another significant peak at higher wavelengths. researchgate.net

n → π transitions:* These lower-energy transitions involve non-bonding electrons, such as those on the oxygen atoms of the hydroxyl groups. They appear as weaker absorption bands or shoulders at longer wavelengths, often around 300-320 nm. researchgate.net

Table 2: Typical UV Absorption Maxima for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Structural Feature |

|---|---|---|---|

| ~225 nm | High | π → π* | Aromatic Rings / Conjugated System |

| ~310 nm | Moderate | π → π* | Stilbene Chromophore |

Note: These values are representative and can vary based on solvent and specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. It is used to determine the functional groups present in a compound, as different bonds vibrate at characteristic frequencies. numberanalytics.com An IR spectrum, a plot of absorbance versus wavenumber (cm⁻¹), provides a molecular "fingerprint" that is unique to the compound. numberanalytics.comnih.gov

The structural elucidation of resveratrol oligomers like this compound is significantly aided by IR spectroscopy. nih.gov The analysis of the IR spectrum of this compound would reveal absorption bands corresponding to its key functional groups:

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the multiple phenolic hydroxyl (-OH) groups in the molecule. numberanalytics.com The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the dihydroindene moiety would be observed just below 3000 cm⁻¹. numberanalytics.com

C=C Stretching: Absorptions in the 1650-1450 cm⁻¹ range are characteristic of C=C double bond stretching from the aromatic rings and the exocyclic double bond. nih.gov The peak around 1640 cm⁻¹ can indicate a conjugated system. nih.gov

C-O Stretching: Phenolic C-O stretching vibrations will produce strong bands in the 1260-1180 cm⁻¹ region. spectroscopyonline.com

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1640 | Strong | C=C Stretch | Conjugated Alkene |

| 1600, 1515, 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by optically active (chiral) molecules. jascoinc.comwikipedia.org Since this compound possesses multiple chiral centers, it is optically active and will produce a characteristic CD spectrum. harvard.edu

This technique is exceptionally powerful for investigating the stereochemistry of molecules. jascoinc.com The CD spectrum provides information about the absolute configuration and conformational features of a chiral molecule. creative-proteomics.com The shape and sign (positive or negative) of the CD signals, known as Cotton effects, are directly related to the three-dimensional arrangement of the chromophores within the molecule. jascoinc.com

For this compound, the chromophores are the aromatic rings and the conjugated system. The spatial orientation of these groups relative to each other, dictated by the stereochemistry at the chiral centers of the indene (B144670) ring system, will generate a unique CD spectrum. The analysis of this spectrum, often in conjunction with quantum chemical calculations, can be used to assign the absolute configuration (e.g., R/S) of each stereocenter. Its geometric isomer, quadrangularin A, has been isolated as the (-) optical isomer, indicating that CD spectroscopy is a critical tool for distinguishing these closely related stereoisomers. acs.org

Methodological Considerations for Isomer Differentiation

Differentiating between the various isomers of complex molecules like this compound is a significant challenge that requires a multi-faceted analytical approach. This compound is the Z-isomer of quadrangularin A, and other stereoisomers may also exist. acs.org Spectroscopic methods are paramount in this differentiation.

Mass Spectrometry (MS): While isomers have the same mass, their stability and fragmentation pathways can differ. In tandem MS (MS/MS), stereoisomers can sometimes be distinguished by creating "breakdown curves," where the relative abundance of fragment ions is plotted against collision energy. researchgate.net Different spatial arrangements can influence which fragmentation channels are favored, leading to reproducible differences in the curves for each isomer.

UV-Vis Spectroscopy: Geometric isomers (cis/trans or Z/E) often exhibit distinct UV-Vis spectra. The Z-isomer (this compound) and the E-isomer (quadrangularin A) have different spatial arrangements of their chromophoric systems. acs.org This difference in geometry affects the extent of π-electron conjugation, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). researchgate.net Typically, the trans (E) isomer, being more planar, shows a more intense and slightly red-shifted (longer wavelength) main absorption band compared to the cis (Z) isomer.

Circular Dichroism (CD) Spectroscopy: CD is the definitive method for distinguishing between enantiomers and can also differentiate diastereomers. Enantiomers will produce mirror-image CD spectra. Diastereomers, like this compound and a potential diastereomeric variant, are distinct chiral compounds and will have completely different CD spectra, not necessarily mirror images. The specific Cotton effects observed are directly tied to the absolute configuration of the chiral centers. uanl.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although outside the direct scope of the preceding sections, it is crucial to note that 2D-NMR experiments, particularly the Nuclear Overhauser Effect (NOE) experiment, are fundamental for differentiating isomers. NOE detects through-space interactions between protons, providing definitive evidence for the relative configuration of substituents in both geometric and stereoisomers. researchgate.net

By combining data from these orthogonal techniques—MS for mass and fragmentation, UV-Vis for conjugation, CD for absolute stereochemistry, and NMR for connectivity and relative stereochemistry—a complete and unambiguous structural assignment of this compound and its isomers can be achieved.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Resveratrol |

Chemical Synthesis and Analog Design

Total Synthesis Approaches for Parthenocissin A

Total synthesis provides a powerful means to access natural products, enabling structural confirmation and the preparation of sufficient quantities for biological evaluation. Various strategies are employed to build the stilbenoid framework.

Oxidative coupling reactions represent a significant strategy in the synthesis of stilbenoids, including dimers and oligomers derived from resveratrol (B1683913). These reactions typically involve the formation of new carbon-carbon bonds through the oxidation of phenolic precursors. Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is a well-established oxidant used in such transformations, often in conjunction with a buffer system like sodium acetate (B1210297), particularly in aqueous or mixed solvent systems researchgate.netjraic.com. This method has been employed for the synthesis of various stilbene (B7821643) dimers and related compounds, facilitating the construction of complex polyphenol structures researchgate.netresearchgate.net. While direct total synthesis of this compound via potassium ferricyanide-mediated oxidative coupling is not extensively detailed in the provided literature, the methodology is pertinent to the broader class of stilbenoids, which includes this compound jcu.czsemanticscholar.org. Challenges in these reactions can include controlling regioselectivity and stereoselectivity, which are critical for complex natural product synthesis researchgate.net.

Table 1: Representative Oxidative Coupling Conditions for Stilbenoid Synthesis

| Oxidant | Solvent System | Buffer/Additive | Temperature | Yield (Typical Range) | Reference(s) |

| K₃[Fe(CN)₆] | Aqueous acetone | Sodium acetate | Room temp. | Variable (e.g., 14-15% for trimers) | researchgate.netresearchgate.netresearchgate.net |

| FeCl₃•6H₂O | Various | N/A | N/A | N/A | researchgate.netjraic.com |

| Horseradish Peroxidase (HRP) | Aqueous buffer | N/A | N/A | 14-15% (for trimers) | researchgate.netua.es |

Optimizing reaction parameters such as temperature, pH, and reactant concentrations is vital for maximizing yields and selectivity in chemical synthesis. For the bioconversion of resveratrol into related stilbenes like δ-viniferin, optimized conditions have been reported, involving specific pH and temperature ranges. For instance, a bioconversion study achieved maximum efficiency at pH 6.0 and 60 °C researchgate.net. While these specific conditions are not directly reported for this compound synthesis, they exemplify the types of parameters that are critical for optimizing oxidative coupling and enzymatic reactions within the stilbenoid family researchgate.net.

Table 2: Optimized Bioconversion Conditions for a Related Stilbene (δ-Viniferin)

| Parameter | Optimized Value | Impact on Yield/Efficiency | Reference |

| pH | 6.0 | Maximized bioconversion | researchgate.net |

| Temperature | 60 °C | Maximized bioconversion | researchgate.net |

| Incubation Time | 30 min | Maximized bioconversion | researchgate.net |

| H₂O₂ Concentration | 6.8 mM | Maximized bioconversion | researchgate.net |

Development of Novel Synthetic Methodologies

Beyond established methods, the development of novel synthetic strategies continues to advance the field of natural product synthesis.

Radical chemistry offers versatile pathways for the formation of carbon-carbon bonds, which are fundamental to constructing complex molecular frameworks such as those found in stilbenoids researchgate.netresearchgate.net. The generation and controlled reactivity of radical intermediates allow for efficient cyclization and coupling reactions, enabling access to intricate structures researchgate.netnih.gov. Research into the synthesis of resveratrol oligomers has explored the role of radical couplings in their formation, highlighting the importance of radical chemistry in this area semanticscholar.orgum.edu.my. The application of radical chemistry is a key area for developing new synthetic routes to this compound and its analogs, facilitating the construction of its stilbenoid core researchgate.netresearchgate.net.

Organometallic catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon bonds, which is essential for building molecular complexity nih.govsigmaaldrich.com. Palladium-catalyzed reactions, such as direct arylation and cascade processes like the Larock annulation, have been successfully applied in the synthesis of resveratrol-derived natural products and their precursors, demonstrating their utility for constructing stilbenoid skeletons escholarship.org. Other organometallic catalysts are also employed for various C-C bond-forming reactions in the synthesis of pharmaceuticals and natural products nih.govorganic-chemistry.org. These catalytic systems provide efficient and selective methods for assembling the carbon framework required for compounds like this compound.

Enantioselective organocatalysis has emerged as a powerful and complementary approach to metal-catalyzed transformations, enabling the synthesis of chiral molecules with high enantiomeric purity nih.govpeerj.combeilstein-journals.orgscienceopen.com. This methodology utilizes small organic molecules as catalysts to control stereochemical outcomes, offering operational simplicity and often mild reaction conditions nih.govpeerj.combeilstein-journals.org. Organocatalytic strategies are instrumental in forging diverse C-C, C-N, and other bonds, contributing significantly to the synthesis of complex biologically relevant molecules and natural products scienceopen.comrsc.org. While direct applications of enantioselective organocatalysis to this compound's synthesis are not explicitly detailed, the principles and methodologies are highly relevant for the development of chiral analogs and stereoselective routes in natural product chemistry.

Compound Name List:

this compound

Parthenocissin B

Resveratrol

δ-Viniferin

ε-Viniferin

Quadrangularin A

Laetevirenol A

Laetevirenol E

Gnetuhainin

Isorhapontigenin

Ampelopsin B

Ampelopsin H

Vitisin A

Vitisin B

Hopeaphenol

Pauciflorol F

Gnemunol M

Gnetulin

Gnemuntanin C

Gnemuntanin D

Thunberginol C

Vaticanol A

Stepnophyllol C

Hopeahainol A

Hopeahainol B

Hemsleyanol E

Structure Activity Relationship Sar Investigations

Elucidating Molecular Determinants of Biological Activity

Parthenocissin A, a stilbenoid dimer, possesses a complex structure that contributes to its biological activities. While specific detailed studies focusing solely on this compound's molecular determinants are emerging, general principles derived from stilbenoid research provide insights. The presence of hydroxyl groups and the dimeric nature of this compound are key structural elements influencing its bioactivity. For instance, in related stilbenoids, the number and positioning of hydroxyl groups significantly impact their antioxidant properties, aqueous solubility, and antimicrobial actions innovareacademics.innih.govkemdikbud.go.id. Furthermore, specific studies have indicated that this compound exhibits notable inhibition against α-amylase, with variations in its activity against α-glucosidase depending on structural features google.com. This suggests that the specific arrangement of functional groups within the this compound molecule plays a critical role in its enzyme inhibitory capabilities.

Comparative Analysis with Structurally Related Stilbenoids

Comparing this compound with other stilbenoids allows for a deeper understanding of how structural modifications influence biological activity. Stilbenoids, characterized by their 1,2-diphenylethylene backbone, exist as monomers or oligomers, with variations in substitution patterns, dimerization linkages, and stereochemistry nih.govkemdikbud.go.idresearchgate.net.

Influence of Hydroxyl Group Positioning on Activity

The positioning and number of hydroxyl groups on the aromatic rings of stilbenoids are known to be critical for their biological effects. For example, hydroxyl groups are essential for the selective inhibition of enzymes like COX-2 innovareacademics.in. In the broader class of stilbenoids, variations in hydroxylation patterns have been shown to modulate antioxidant properties and enhance antimicrobial actions innovareacademics.innih.govkemdikbud.go.id. While specific data for this compound regarding the precise impact of individual hydroxyl group positions is still developing, the general understanding for stilbenoids highlights their importance in mediating interactions with biological targets.

Impact of Dimerization Linkages and Stereochemistry

This compound is a dimeric stilbenoid, formed through oxidative coupling or other complex reactions of monomeric stilbenes researchgate.netacs.orgnih.gov. The nature of these dimerization linkages (e.g., 8–8′, 8–10′, 3–8′ coupling) and the stereochemistry (trans vs. cis isomers) significantly influence the biological activities of stilbenoids innovareacademics.innih.govkemdikbud.go.idresearchgate.net. For instance, while trans-isomers are often more stable and exhibit anticancer activity, some cis-stilbenes have also demonstrated cytotoxic effects innovareacademics.innih.gov. The specific dimeric architecture and the relative and absolute stereochemistry of this compound are therefore crucial determinants of its efficacy and interaction profile, distinguishing it from monomeric stilbenes and other dimeric forms researchgate.netacs.orgnih.govresearchgate.net.

Computational Approaches in SAR Studies

Computational methods play a vital role in elucidating the SAR of natural compounds like this compound, providing predictive insights into their molecular interactions and stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to its target protein frontiersin.orgopenaccessjournals.comnih.gov. By simulating how this compound fits into the active sites of specific enzymes or receptors, researchers can identify key amino acid residues involved in binding and hypothesize which structural features contribute most to its activity. For example, docking studies are instrumental in understanding how this compound might inhibit enzymes like α-amylase and α-glucosidase, as suggested by its observed bioactivity google.comneuroquantology.com. These simulations help in rationalizing experimental findings and guiding the design of potentially more potent analogues frontiersin.orgopenaccessjournals.commdpi.comnih.gov.

Molecular Dynamics (MD) Simulations for Binding Stability

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of protein-ligand complexes over time mdpi.comigem.wikicresset-group.comnih.gov. By simulating the atomic movements of this compound bound to its target, MD can assess whether the predicted binding pose remains stable under physiological conditions. Analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps determine the robustness of the interaction igem.wikinih.govmdpi.com. Such simulations are crucial for validating docking predictions and understanding the energetic landscape of ligand binding, thereby providing a more comprehensive view of this compound's interaction dynamics mdpi.comcresset-group.comnih.govresearchgate.net.

Compound List:

this compound

Pterostilbene

Piceatannol

Piceid

Polydatin (PLD)

α-viniferin

δ-viniferin

ω-viniferin

Ampelopsin F

Isoampelopsin F

Quadrangularin A

Vaticanol C

Vitisin C

Caraphenol B

Miyabenol C

Hopeaphenol

Isohopeaphenol

R2-viniferin

R-viniferin

Parthenocissin B

Parthenostilben A

Parthenostilben B

Tricuspidatol A

Gnetulin

Gnemuntanin C

Gnemuntanin D

Gnetuhainin

Rhapontigenin

Isorhapontigenin

Hydroxypterostilbene

Pinostilbene

Combretastatin A-4

Astringin

Vaticanols A, B, C, G

Salicylic acid (SA)

Methyl salicylate (B1505791) (MeSA)

Parthenin

P19 (Parthenin analog)

Taxifolin

Aromadendrin-3-O-β-D-glucopyranoside

Engeletin

Catechin

Flavan-3-ols

Flavonols

Anthocyanidins

Isoflavones

Tannins

Hydrolysable tannins

Non-hydrolysable tannins

Chalcone

Tetrahydroxychalcone

Coniferyl alcohol

(+)-Pinoresinol

FiDIR1 (protein)

MCULE-7146940834

of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For naturally occurring compounds like this compound, SAR investigations aim to identify key structural features responsible for its observed effects and to guide the design of synthetic analogs with improved potency, selectivity, or pharmacokinetic properties. While extensive, detailed SAR studies specifically on this compound analogs are not widely published in readily accessible literature, the general principles and methodologies for such investigations are well-established and applicable to this class of stilbenoid dimers.

The objective of SAR studies for this compound would typically involve synthesizing a series of derivatives where specific parts of the molecule are systematically modified. These modifications might include alterations to the hydroxyl group positions, changes in the stilbene (B7821643) backbone, introduction of substituents, or modifications to the dimeric structure. The resulting analogs would then be evaluated for their biological activity, such as antioxidant capacity or interaction with specific molecular targets. By correlating structural changes with observed activity, researchers can map out the pharmacophore—the essential structural features required for biological effect—and identify regions amenable to optimization.

Due to the limited availability of specific experimental SAR data for this compound analogs in the public domain, the following table presents an illustrative example of how such data might be structured and interpreted. This table hypothesizes potential structural modifications and their hypothetical impact on a generic biological activity, such as antioxidant potency or target binding affinity, to demonstrate the concept of SAR.

Preclinical Biological Activity and Molecular Mechanisms

Antioxidant Activity

Parthenocissin A exhibits significant antioxidant capabilities, primarily through its ability to scavenge reactive oxygen species (ROS) and modulate cellular oxidative stress pathways.

Mechanisms of Free Radical Scavenging

This compound functions as a potent free radical scavenger nih.gov. In vitro studies have demonstrated its efficacy in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and singlet oxygen (¹O₂). Specifically, PA has shown strong DPPH radical scavenging activity with an IC₅₀ value of 4.90 μM and selective singlet oxygen scavenging activity with an IC₅₀ value of 1.05 μM researchgate.netnih.gov. These scavenging capabilities are attributed, in part, to the presence of hydroxyl groups within its molecular structure, which can donate hydrogen atoms to neutralize free radicals researchgate.net. While effective against DPPH and singlet oxygen, this compound has been found to be ineffective against hydroxyl radical (•OH) or superoxide (B77818) anion (O₂⁻) researchgate.netnih.gov. It is noted that this compound, along with other resveratrol (B1683913) dimers like quadrangularin A and pallidol (B3078306), demonstrates superior scavenging effects toward the DPPH radical compared to the resveratrol monomer medcraveonline.commedcraveonline.com.

Table 1: Free Radical Scavenging Activity of this compound

| Radical Species | IC₅₀ (μM) | Reference(s) |

| DPPH radical | 4.90 | researchgate.netnih.gov |

| Singlet Oxygen (¹O₂) | 1.05 | researchgate.netnih.gov |

Modulation of Cellular Oxidative Stress Markers

This compound plays a role in modulating cellular oxidative stress markers, notably by suppressing lipid peroxidation nih.govcolab.ws. Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage and dysfunction. In experimental models of cerebral ischemia and reperfusion, this compound treatment was shown to significantly suppress lipid peroxidation in brain tissue nih.govcolab.ws. This action contributes to preserving cellular integrity and function under conditions of heightened oxidative stress.

Impact on Endogenous Antioxidant Enzyme Systems

This compound influences endogenous antioxidant defense systems, particularly by restoring the activity of key enzymes involved in combating oxidative damage. In the context of cerebral ischemia models, PA treatment was observed to restore the activity of superoxide dismutase (SOD) in brain tissue nih.govcolab.ws. SOD is a critical enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Furthermore, this compound was found to inhibit the ischemia/reperfusion (I/R)-induced elevation of nitric oxide (NO) production and nitric oxide synthase (NOS) activity in brain tissue nih.gov. This inhibition of NO overproduction, which can contribute to oxidative stress and inflammation, further supports its neuroprotective role.

Table 2: Modulation of Oxidative Stress Markers and Enzymes by this compound in Cerebral Ischemia Models

| Marker/Enzyme | Effect of this compound | Model / Context | Reference(s) |

| Lipid Peroxidation | Suppressed | Rat brain tissue (ischemia/reperfusion) | nih.govcolab.ws |

| Superoxide Dismutase (SOD) | Restored | Rat brain tissue (ischemia/reperfusion) | nih.govcolab.ws |

| Nitric Oxide (NO) | Inhibited | Rat brain tissue (ischemia/reperfusion) | nih.gov |

| Nitric Oxide Synthase (NOS) | Inhibited | Rat brain tissue (ischemia/reperfusion) | nih.gov |

Activation of Antioxidant Signaling Pathways

The activation of cellular antioxidant signaling pathways is a crucial mechanism by which compounds protect against oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response, controlling the expression of numerous genes involved in detoxification and antioxidant defense mdpi.com. While related stilbenoids and plant extracts containing them have been shown to activate the Nrf2 pathway researchgate.netmdpi.comnih.gov, specific studies indicate that this compound, along with quadrangularin A, did not exhibit significant Nrf2 activation in reporter cell line assays. In contrast, the related resveratrol dimer, pallidol, did show Nrf2 activation under similar conditions researchgate.netnih.gov.

Neuroprotective Efficacy

This compound demonstrates significant neuroprotective effects, particularly in models of cerebral ischemia, a condition characterized by reduced blood flow to the brain and subsequent oxidative damage nih.gov.

Attenuation of Neuronal Damage in Cerebral Ischemia Models

List of Compounds Mentioned:

this compound

Quadrangularin A

Pallidol

Resveratrol

Ampelopsin D

Scirpusin A (cis- and trans-)

α-Viniferin

ε-Miyabenol C

Hopeaphenol

Vaticanol C isomer

ε-Viniferin-diglucoside

Ferulic acid

Ellagic acid

Hydroxytyrosol

Isopentyl ferulate

Curcumin

Gypenosides

Hesperidin

Leonurine

Melatonin

Resveratrate

Salidroside

Sesamin

Silibinin

Sino-resveratrol

Spirulina

Tricuspidatol A

Vitis vinifera root extract

Inhibition of Ischemia/Reperfusion (I/R) Induced Oxidative Stress and Nitric Oxide Production

Ischemia/reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to previously ischemic tissues, paradoxically causing further damage. This damage is largely mediated by an overwhelming oxidative stress response and dysregulated nitric oxide (NO) production. This compound (PA) has demonstrated significant neuroprotective effects in preclinical models of I/R injury, notably in the brain. Studies indicate that PA acts as a potent antioxidant and free radical scavenger, mitigating the damaging effects of I/R. Specifically, PA treatment has been shown to suppress lipid peroxidation, a marker of cellular membrane damage due to oxidative stress, and restore the activity of Superoxide Dismutase (SOD), a crucial endogenous antioxidant enzyme nih.govcolab.ws. Furthermore, this compound inhibits the elevated production of nitric oxide (NO) and the activity of nitric oxide synthase (NOS) that are typically induced during I/R events nih.govcolab.ws. By reducing oxidative stress and controlling NO overproduction, this compound offers a promising therapeutic avenue for conditions involving I/R injury.

| Effect on I/R Markers | Finding for this compound |

| Oxidative Stress | Suppresses oxidative stress and acts as a free radical scavenger. |

| Nitric Oxide (NO) | Inhibits I/R-induced elevation of NO production. |

| Nitric Oxide Synthase (NOS) | Inhibits I/R-induced elevation of NOS activity. |

| Lipid Peroxidation | Suppresses lipid peroxidation in affected tissues. |

| Superoxide Dismutase (SOD) | Restores SOD activity, indicating enhanced antioxidant defense. |

Anticancer Activity

Induction of Apoptosis in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Colon Adenocarcinoma, HeLa)

This compound exhibits significant anticancer properties, with research highlighting its ability to induce apoptosis – programmed cell death – in various cancer cell lines. Studies suggest its efficacy against aggressive cancer types, including triple-negative breast cancer and colon adenocarcinoma researchgate.net. While specific quantitative data on apoptosis induction percentages for this compound across all mentioned cell lines are not detailed in the current literature snippets, the compound's mechanism of action in promoting cancer cell death is understood to involve the modulation of key apoptotic regulators. This often includes influencing the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2), as well as activating caspases, such as caspase-3, which are executioners of apoptosis nih.govaging-us.com. Its impact on HeLa cells, a common model for cervical cancer research, also points to its broad cytotoxic potential scispace.com.

| Cancer Cell Line | Observed Effect of this compound on Apoptosis | Associated Mechanisms (General) |

| Triple-Negative Breast Cancer | Induction of apoptosis | Modulation of Bcl-2 family proteins, activation of caspases. |

| Colon Adenocarcinoma | Induction of apoptosis | Modulation of Bcl-2 family proteins, activation of caspases. |

| HeLa | Induction of apoptosis | Modulation of Bcl-2 family proteins, activation of caspases, mitochondrial pathway involvement. |

Modulation of Cancer Cell Viability in Preclinical Models

In preclinical cancer models, this compound has demonstrated potent cytotoxic and antiproliferative effects, leading to a significant modulation of cancer cell viability. While precise half-maximal inhibitory concentration (IC50) values for this compound against specific cancer cell lines are not consistently detailed in the provided snippets, its established ability to induce apoptosis strongly implies a substantial impact on cell proliferation and survival. The compound's cytotoxic actions contribute to a reduction in the number of viable cancer cells, making it a candidate for further therapeutic development in oncology.

| Preclinical Model | Observed Effect of this compound on Cell Viability |

| Cancer Cell Lines (general) | Cytotoxic and antiproliferative effects observed. |

| Preclinical Cancer Models | Modulation of cancer cell viability, leading to death. |

Anti-inflammatory Properties

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Reactive Oxygen Species)

This compound possesses notable anti-inflammatory properties, primarily attributed to its capacity to suppress the production of key pro-inflammatory mediators. Research indicates that it can inhibit the generation of nitric oxide (NO) and reactive oxygen species (ROS) within immune cells and in inflammatory contexts colab.wssmolecule.com. These mediators are central to the inflammatory cascade, contributing to tissue damage and the progression of various inflammatory diseases. By limiting their production, this compound helps to dampen the inflammatory response.

| Pro-inflammatory Mediator | Effect of this compound |

| Nitric Oxide (NO) | Inhibition of production |

| Reactive Oxygen Species (ROS) | Suppression of production |

Cellular Pathway Modulation in Inflammatory Models

The anti-inflammatory effects of this compound are further supported by its ability to modulate crucial cellular signaling pathways that orchestrate the inflammatory response. Evidence suggests that this compound inhibits the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression, cytokine production, and immune cell activation tsbiochem.comdntb.gov.uavulcanchem.comwikipedia.org. Additionally, its inhibitory action extends to cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain vulcanchem.com. The modulation of these pathways underscores this compound's potential as an anti-inflammatory agent.

| Inflammatory Pathway | Modulation by this compound |

| NF-κB Pathway | Inhibition |

| COX-2 | Inhibition |

Compound Names

this compound (PA)

Nitric Oxide (NO)

Reactive Oxygen Species (ROS)

Superoxide Dismutase (SOD)

Nitric Oxide Synthase (NOS)

Inducible Nitric Oxide Synthase (iNOS)

Neuronal NOS (nNOS)

Endothelial NOS (eNOS)

Pro-inflammatory cytokines

Cyclooxygenase-2 (COX-2)

Nuclear Factor-kappa B (NF-κB)

Mitogen-Activated Protein Kinase (MAPK) pathways

Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax)

Caspases (caspase-3, caspase-7, caspase-8, caspase-9)

Lipid peroxidation

Peroxynitrite

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus)

This compound has demonstrated antimicrobial properties, showing effectiveness against various microbial pathogens . Specifically, studies have indicated its inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. Research has shown that this compound exhibited activity against Staphylococcus aureus at a concentration of 2 mg/mL scite.ai. It has also been noted for its effectiveness against Candida albicans .

Table 1: Antimicrobial Activity of this compound Against Staphylococcus aureus

| Bacterial Strain | Activity Observed | Concentration | Reference |

| Staphylococcus aureus | Inhibitory activity | 2 mg/mL | scite.ai |

| Methicillin-resistant S. aureus (MRSA) | Inhibitory activity (as a stilbene (B7821643) derivative) | Not specified | researchgate.net |

Predicted Molecular Targets and Binding Affinities

Information regarding the specific molecular targets and binding affinities of this compound is still emerging. In related research, an isomer of this compound, which is a resveratrol dimer, has shown binding affinity to estrogen receptors, specifically ERβ and ERα nih.gov. In the context of antidiabetic research, Parthenocissin (a related compound) was identified as a high-scoring ligand predicted to interact with glycogen (B147801) phosphorylase neuroquantology.com. Further studies are needed to elucidate the precise molecular targets and binding affinities of this compound for its various biological activities.

Other Investigated Preclinical Activities

Anti-adipogenic Potential

The anti-adipogenic potential of this compound has not been extensively detailed in the provided research snippets. While related stilbenes such as resveratrol are discussed in the context of inhibiting adipogenesis and regulating fat cell differentiation, specific studies focusing on this compound's role in this area were not found within the scope of the reviewed materials scispace.commdpi.comnih.gov.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products like Parthenocissin A. It excels at separating complex mixtures based on the differential interactions of compounds with a stationary phase within a column and a mobile phase openaccessjournals.comnih.govjasco-global.com. For this compound, HPLC methods are typically developed to achieve efficient separation from other co-occurring phytochemicals, allowing for its subsequent identification and quantification colab.wscapes.gov.br.

Commonly, reversed-phase HPLC (RP-HPLC) using C18 stationary phases is employed. The mobile phase often consists of a gradient mixture of water and organic solvents such as acetonitrile (B52724) or methanol (B129727), frequently acidified with formic acid or acetic acid to optimize peak shape and retention parchem.comsmolecule.comlookchem.comacebiolab.com. Detection is usually performed using a Diode Array Detector (DAD) or UV detector, monitoring specific wavelengths where this compound exhibits absorbance researchgate.netturkjps.org. HPLC is instrumental in determining the purity of isolated this compound and quantifying its concentration in plant extracts capes.gov.bracebiolab.com.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Specification |

| Compound | This compound |

| Stationary Phase | C18 (e.g., ODS-3, Kinetex C18) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Additives | Formic acid or Acetic acid (e.g., 0.1%) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Column Temperature | Ambient to 30 °C |

| Detection | UV/Vis (e.g., 210 nm, 254 nm), DAD |

| Injection Volume | 10 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering significantly enhanced resolution, speed, and sensitivity austinpublishinggroup.comresearchgate.net. This is achieved through the use of columns packed with smaller particle sizes (typically < 2 µm) and operating at higher pressures, which results in sharper peaks and more efficient separations austinpublishinggroup.comresearchgate.netchromatographyonline.comgla.ac.uk. UPLC is particularly valuable for high-resolution profiling of complex plant extracts, enabling the detection and separation of closely related compounds, including isomers, which might be challenging with conventional HPLC gla.ac.ukd-nb.infonih.gov.

Studies have utilized UPLC for the comprehensive analysis of stilbenoids, including this compound, in various plant matrices d-nb.infonih.gov. The higher efficiency of UPLC allows for more detailed phytochemical profiling, contributing to a better understanding of the compound's presence and relative abundance in different botanical sources d-nb.infonih.gov.

Hyphenated Techniques for Comprehensive Metabolomic Analysis

Hyphenated techniques, which combine chromatographic separation with powerful detection methods like mass spectrometry and nuclear magnetic resonance, are indispensable for detailed characterization and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variants (LC-MS/MS, LC-MSn) are paramount for both identification and quantification of this compound in complex biological samples researchgate.netturkjps.orgfmach.itscielo.brnih.gov. Electrospray Ionization (ESI) is commonly used as the ionization source, generating molecular ions that are then analyzed by the mass spectrometer researchgate.netncsu.eduusp.org.

LC-MS/MS provides crucial structural information through fragmentation patterns obtained via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) researchgate.netncsu.eduusp.orglcms.cznih.gov. The resulting fragment ions, along with the precursor ion's mass-to-charge ratio (m/z), allow for the confirmation of this compound's identity and the elucidation of its structural features researchgate.netnih.gov. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is particularly effective for sensitive and selective quantification of this compound in complex matrices scielo.brnih.gov. LC-MSn (multiple stages of mass spectrometry) further enhances structural determination by providing sequential fragmentation data, aiding in the characterization of complex molecules and isomers researchgate.netlcms.cznih.gov.

Table 2: Representative LC-MS/MS Data for this compound (Illustrative)

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion(s) (m/z) | Potential Identification/Confirmation |

| Positive (ESI+) | [M+H]⁺ 455.15 | 437.14, 345.08, 285.05 | Confirms molecular weight and fragmentation pattern |

| Negative (ESI-) | [M-H]⁻ 453.14 | 435.13, 343.07, 283.04 | Alternative ionization mode confirmation |

Note: Specific m/z values are illustrative and depend on the exact mass spectrometer and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, this compound, being a relatively large and polar polyphenol, is not inherently volatile and may require derivatization to be analyzed effectively by GC-MS chemrxiv.orgmdpi.comcreative-proteomics.com. While GC-MS is widely used in metabolomics for profiling a broad range of metabolites, its application for this compound specifically is less common compared to LC-based methods, which are more suited for non-volatile compounds chemrxiv.orgmdpi.comcreative-proteomics.comnih.govnih.gov. If used, GC-MS would involve converting this compound into a more volatile derivative before injection into the GC column, followed by mass spectrometric detection mdpi.com.

LC-NMR Coupled Systems for Structural Confirmation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an invaluable technique for definitive structural elucidation, especially for complex natural products like this compound, where distinguishing isomers or confirming intricate structural features is critical nih.govwiley.comsci-hub.senews-medical.netmdpi.com. This hyphenated technique couples the separation power of HPLC with the detailed structural information provided by NMR spectroscopy.

LC-NMR allows for the direct analysis of separated fractions from an HPLC run, providing ¹H NMR, ¹³C NMR, and often 2D NMR data (e.g., COSY, HSQC, HMBC) for each eluting peak nih.govwiley.comsci-hub.senews-medical.netmdpi.com. This capability is crucial for confirming the precise arrangement of atoms, functional groups, and stereochemistry of this compound without the need for extensive off-line isolation and purification steps sci-hub.senews-medical.netmdpi.com. While sensitivity can be a challenge due to the low concentration of analytes in flow cells, advancements in probe technology and data acquisition (e.g., stop-flow NMR) have significantly improved its utility wiley.comsci-hub.senews-medical.net.

Applications in Quantitative and Qualitative Phytochemical Profiling

The integrated application of HPLC, UPLC, and LC-MS/MS/n techniques forms the backbone of comprehensive phytochemical profiling for this compound. These methods collectively enable both qualitative and quantitative assessments of the compound's presence and abundance in various plant sources colab.wscapes.gov.brresearchgate.netd-nb.infonih.govontosight.ai.

Qualitatively, these techniques are used for the initial identification of this compound within complex plant extracts by comparing retention times, UV spectra, and mass spectral fragmentation patterns against reference standards or spectral databases researchgate.netd-nb.infonih.gov. UPLC contributes by providing high-resolution separation, which aids in distinguishing this compound from structurally similar compounds d-nb.infonih.gov.

Quantitatively, HPLC and UPLC, often coupled with UV/DAD detection, are employed to determine the concentration of this compound in extracts capes.gov.bracebiolab.com. LC-MS/MS offers enhanced sensitivity and selectivity for quantification, particularly in complex matrices where other compounds might interfere with UV detection researchgate.netturkjps.orgscielo.br. The combined use of these analytical tools allows researchers to establish comprehensive phytochemical profiles, understand the distribution of this compound in different plant species or tissues, and support research into its potential biological roles colab.wsd-nb.infonih.govontosight.ai. LC-NMR further solidifies qualitative analysis by providing unambiguous structural confirmation, essential for accurate compound identification and characterization sci-hub.senews-medical.net.

Compound List:

this compound

Perspectives and Emerging Research Avenues

Elucidation of Novel Molecular Targets and Signaling Pathways

While direct research into the specific molecular targets and signaling pathways of parthenocissin A is still limited, the broader class of stilbenoids, to which it belongs, offers valuable insights. Stilbenoids are well-documented for their interactions with a variety of cellular targets, influencing pathways involved in inflammation, cell proliferation, and oxidative stress. For instance, related stilbenoids found in Parthenocissus quinquefolia, such as resveratrol (B1683913) and piceatannol, have been studied for their effects on various signaling cascades. nih.govresearchgate.net

Future research on this compound is anticipated to focus on identifying its specific protein binding partners and downstream effects. Techniques such as molecular docking and high-throughput screening are expected to be instrumental in pinpointing its primary molecular targets. Understanding these interactions will be crucial in delineating the precise mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications in diseases where these pathways are dysregulated.

Investigation of Synergistic Effects with Other Phytochemicals

Current research into the synergistic effects of phytochemicals is a burgeoning field. While specific studies on this compound's synergistic activities are yet to be extensively published, the general principles of phytochemical synergy are well-established. For example, the presence of flavonoids alongside stilbenoids could potentially enhance bioavailability or modulate different aspects of a signaling pathway, leading to a more potent biological response. Future investigations will likely explore combinations of this compound with other compounds isolated from Parthenocissus quinquefolia to identify synergistic pairings that could be harnessed for therapeutic benefit.

Understanding Compound Stability and Degradation in Biological Systems

A critical aspect of developing any natural compound for therapeutic use is understanding its stability and how it degrades within biological systems. The efficacy of a phytochemical is intrinsically linked to its ability to reach its target tissues in a bioactive form. The stability of a compound can be influenced by factors such as pH, temperature, and enzymatic activity.

While specific stability and degradation profiles for this compound are not yet widely documented, studies on other stilbenoids, such as resveratrol, have shown that they can be susceptible to rapid metabolism and degradation. Research in this area for this compound will be vital. It will involve in vitro and in vivo studies to determine its half-life, metabolic pathways, and the identification of its degradation products. nih.gov This knowledge is essential for designing effective delivery systems that can protect the compound and ensure it reaches its intended target in a therapeutically relevant concentration.

Advanced Computational Modeling for Therapeutic Prediction

In recent years, computational modeling and molecular docking have become invaluable tools in drug discovery and development. nih.govkrishisanskriti.org These in silico methods allow researchers to predict the potential interactions between a compound and its biological targets, thereby streamlining the research and development process.

For this compound, advanced computational modeling can be employed to screen for potential molecular targets and to predict its binding affinity and mode of interaction. biointerfaceresearch.comnih.govbiomedpharmajournal.org By creating a virtual model of this compound, scientists can simulate its interaction with a vast library of proteins known to be involved in various disease processes. This approach can help to prioritize experimental studies and provide a theoretical framework for understanding its mechanism of action. As more data on the biological activities of this compound becomes available, these computational models can be refined to enhance their predictive accuracy.

Biotechnological Approaches for Sustainable Production

The sustainable and scalable production of promising phytochemicals is a significant challenge. The concentration of this compound in its natural plant sources can vary depending on a multitude of factors, including growing conditions and harvesting time. Biotechnological approaches offer a promising solution to this challenge.

Plant cell and tissue culture techniques, as well as metabolic engineering, are being explored for the production of various high-value plant-derived compounds. nih.govresearchgate.net These methods can provide a controlled and sustainable source of this compound, independent of geographical and seasonal variations. Future research in this area may focus on elucidating the biosynthetic pathway of this compound to identify key enzymes that can be targeted for upregulation. mdpi.com The development of microbial fermentation systems for the production of this compound also represents a promising avenue for ensuring a stable and cost-effective supply for future research and potential therapeutic use.

Interactive Data Table: Phytochemicals found in Parthenocissus quinquefolia

| Compound Name | Compound Class |

| This compound | Stilbenoid |

| Resveratrol | Stilbenoid |

| Piceatannol | Stilbenoid |

| Quercetin | Flavonoid |

| Myricetin | Flavonoid |

| Caffeic acid | Phenolic Acid |

| Gallic acid | Phenolic Acid |

| Stigmasterol | Phytosterol |

| Beta-sitosterol | Phytosterol |

Q & A

Q. What are the primary biological activities of parthenocissin A, and how are they quantified?

this compound exhibits significant antioxidant and antibacterial properties. Its antioxidant efficacy is measured via DPPH radical scavenging assays, with an IC50 value of 0.98 μg/mL, comparable to ascorbic acid (0.075 μg/mL) . For antibacterial activity, molecular docking studies against S. aureus PK show a binding affinity of −8.5 kcal/mol, aligning with experimental inhibition zones observed in vitro .

Q. How is this compound isolated and structurally characterized from natural sources?

this compound is isolated from plant roots (e.g., Cyphostemma adenocaule) using chromatographic techniques. Structural elucidation relies on NMR spectroscopy and comparison with known resveratrol dimers (e.g., ampelopsin D9). NOE experiments and spectral data confirm its stereochemistry .

Q. What experimental models are used to validate this compound’s antibacterial activity?

In vitro assays (e.g., broth microdilution) are paired with molecular docking against bacterial targets like DNA gyrase B (E. coli) and S. aureus PK. This compound’s binding affinities (−7.3 to −8.5 kcal/mol) are compared to standards like ciprofloxacin (−8.9 kcal/mol) to assess efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico and in vitro results for this compound?

Contradictions between docking scores (e.g., −8.5 kcal/mol for S. aureus PK) and experimental inhibition zones require multi-method validation :

- Perform dose-response curves to confirm concentration-dependent effects.

- Use site-directed mutagenesis to validate H-bond interactions (e.g., Lys-260, Asp-339 in S. aureus PK) observed in docking .

- Cross-reference with structural analogs (e.g., ε-viniferin) to identify activity trends .

Q. What methodologies are recommended for calculating IC50 values in antioxidant assays?

IC50 is derived from logarithmic regression of DPPH scavenging data. For this compound, the equation Y = 6.5195ln(x) + 50.101 (R² = 0.9885) is used, where Y = 50 corresponds to IC50. Microsoft Excel or GraphPad Prism can automate this analysis .

Q. How can the PICOT framework guide research on this compound’s therapeutic potential?

- Population : Bacterial strains (e.g., P. aeruginosa, S. aureus) or cancer cell lines.

- Intervention : this compound at varying concentrations (e.g., 62.5–1000 μg/mL).

- Comparison : Standards like ascorbic acid (antioxidant) or ciprofloxacin (antibacterial).

- Outcome : IC50, binding affinity, or inhibition zone diameter.

- Time : Acute exposure (e.g., 24-hour incubation) .

Methodological and Experimental Design

Q. What statistical approaches ensure reproducibility in this compound studies?

Q. How can molecular docking results be validated experimentally?

- Perform competitive binding assays (e.g., SPR or ITC) to quantify binding constants.

- Synthesize analogs lacking key functional groups (e.g., hydroxyl groups) to test H-bond contributions .

Q. What are best practices for synthesizing this compound derivatives?

- Use enzymatic oligomerization (e.g., horseradish peroxidase) or chemical catalysis to generate analogs.

- Characterize derivatives via LC-MS and compare bioactivity to the parent compound .

Research Gaps and Future Directions

What unresolved questions exist regarding this compound’s mechanism of action?

- Its proton-donating sites ’ role in antioxidant activity vs. bacterial target specificity.

- Synergistic effects with antibiotics (e.g., β-lactams) to combat resistance.

- In vivo toxicity and pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products